molecular formula C5H6FN3 B13343095 5-Fluoro-6-methylpyrimidin-4-amine

5-Fluoro-6-methylpyrimidin-4-amine

Cat. No.: B13343095
M. Wt: 127.12 g/mol
InChI Key: USUAVPZMTXICLG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyrimidin-4-amine (CAS: 1480741-74-9) is a fluorinated pyrimidine derivative characterized by a methyl group at position 6 and a fluorine atom at position 5 on the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. This compound’s structural features, including the electron-withdrawing fluorine and hydrophobic methyl group, influence its physicochemical properties and biological interactions, making it a candidate for drug development .

Properties

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

5-fluoro-6-methylpyrimidin-4-amine

InChI

InChI=1S/C5H6FN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)

InChI Key

USUAVPZMTXICLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-methylpyrimidin-4-amine, is reacted with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of 5-Fluoro-6-methylpyrimidin-4-amine may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Fluoro-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.

    Medicine: It has potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in DNA synthesis.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes such as thymidylate synthase and DNA topoisomerase, disrupting the replication and transcription processes in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Crystallographic Analysis

Substituent Effects on Conformation
  • 5-Fluoro-6-methylpyrimidin-4-amine: The fluorine atom at position 5 and methyl group at position 6 introduce steric and electronic effects that influence ring planarity.
  • 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Exhibits an intramolecular N–H⋯N hydrogen bond with an N4⋯N5 distance of 2.982 Å, longer than in analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (2.940 Å) . Dihedral angles between the pyrimidine ring and substituent aryl groups range from 11.3° to 70.1°, indicating significant conformational flexibility .
  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): Two independent molecules (A and B) in the asymmetric unit show dihedral angles of 15.4°–77.5° (molecule A) and 2.7°–61.8° (molecule B), highlighting substituent-dependent variations in ring alignment .
Hydrogen Bonding and Packing
  • The title compound in forms weak C–H⋯F and π–π stacking interactions (centroid distance: 3.708 Å), stabilizing its crystal lattice .
  • In , intermolecular N–H⋯N and C–H⋯O bonds create dimers with R₂²(14) motifs, while π–π stacking between pyrimidine rings (centroid distance: 3.692 Å) further stabilizes the structure .

Physicochemical Properties

  • Lipophilicity: Fluorine and methyl groups increase logP values compared to non-halogenated analogs (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, CAS: 88474-31-1), affecting solubility and bioavailability .
  • Metabolic Stability : Fluorine’s electron-withdrawing nature may reduce oxidative metabolism, extending half-life relative to methoxy or chloro substituents .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Substituents Molecular Weight Key Interactions Biological Activity
5-Fluoro-6-methylpyrimidin-4-amine 1480741-74-9 5-F, 6-CH₃ ~153.13 g/mol N/A Under investigation
6-Fluoro-5-methylpyrimidin-4-amine 69034-08-8 6-F, 5-CH₃ ~153.13 g/mol N/A Antibacterial (hypothesized)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine N/A 4-OCH₃, 5-(CF₃-anilino) ~497.48 g/mol π–π stacking, C–H⋯F Immunomodulatory
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 88474-31-1 4-Cl, 6-OCH₃, 2-CH₃ ~203.63 g/mol Cl⋯N interactions (3.094–3.100 Å) Pharmaceutical intermediate

Biological Activity

5-Fluoro-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

5-Fluoro-6-methylpyrimidin-4-amine features a fluorine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring. Its molecular formula is C5H6FN3C_5H_6FN_3 with a molecular weight of approximately 129.12 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under basic conditions.

The primary mechanism of action for 5-Fluoro-6-methylpyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound inhibits key enzymes such as thymidylate synthase and DNA topoisomerase, which are crucial for DNA replication and transcription processes in cancer cells.

Anticancer Properties

Research indicates that 5-Fluoro-6-methylpyrimidin-4-amine exhibits significant anticancer activity. A study demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including mouse leukemia L1210 cells, with IC50 values in the nanomolar range . The growth inhibition was reversible upon the addition of thymidine, suggesting its mechanism involves the release of active metabolites that interfere with nucleotide synthesis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It acts by inhibiting bacterial RNA polymerase, which prevents RNA synthesis and ultimately suppresses bacterial growth. This mechanism positions it as a potential candidate for antibiotic development.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 5-Fluoro-6-methylpyrimidin-4-amine:

  • Inhibition of Cancer Cell Proliferation :
    • Study : Growth inhibitory activity against L1210 mouse leukemia cells.
    • Findings : IC50 values were observed in the nanomolar range, indicating potent anticancer effects .
  • Antimicrobial Properties :
    • Study : Evaluation of antimicrobial activity against various bacterial strains.
    • Findings : Demonstrated effective inhibition of bacterial growth through RNA polymerase inhibition.
  • Mechanistic Insights :
    • Study : Investigated interactions with DNA and RNA.
    • Findings : Confirmed that 5-Fluoro-6-methylpyrimidin-4-amine disrupts nucleic acid synthesis by targeting essential enzymes involved in replication and transcription .

Data Table: Biological Activity Overview

Biological Activity Target Cells/Organisms IC50/ED50 Values Mechanism of Action
AnticancerL1210 mouse leukemia cellsNanomolar rangeInhibition of DNA synthesis via enzyme inhibition
AntimicrobialVarious bacteriaSpecific values varyInhibition of RNA polymerase

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